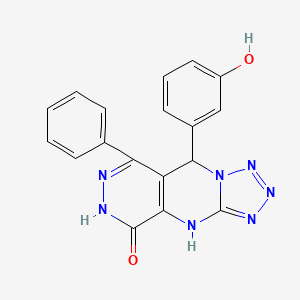
Pfn1-IN-C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pfn1-IN-C2: is an inhibitor of Profilin1 (Pfn1) . Profilin1 is a protein involved in actin dynamics, cell migration, and angiogenesis. By targeting Pfn1, this compound modulates cellular processes related to actin filament formation and cell movement .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic route for Pfn1-IN-C2 is not widely documented in the literature. it is likely that organic synthesis methods are employed to create this compound. Further research is needed to uncover specific synthetic pathways and reaction conditions.
Industrial Production Methods: As of now, there is no established industrial-scale production method for this compound. Given its specialized nature, this compound is primarily used in research settings.
Chemical Reactions Analysis
Types of Reactions: Pfn1-IN-C2 does not undergo extensive chemical transformations. it may participate in interactions with other biomolecules, affecting cellular processes. Common reactions involving this compound include binding to its target protein, Profilin1.
Reagents and Conditions: The specific reagents and conditions for this compound reactions remain undisclosed. Researchers typically use cell-based assays or biochemical experiments to study its effects.
Major Products: this compound itself is the primary product, as it is designed as a specific inhibitor of Profilin1. Its impact lies in altering actin dynamics and cellular behavior.
Scientific Research Applications
Pfn1-IN-C2 has found applications across various scientific domains:
Cell Biology: Researchers use this compound to investigate actin cytoskeleton dynamics, cell migration, and angiogenesis.
Cancer Research: Its effects on cell motility make it relevant for understanding cancer metastasis.
Drug Development: this compound serves as a potential lead compound for designing novel anti-cancer or anti-angiogenic drugs.
Mechanism of Action
Pfn1-IN-C2 inhibits Profilin1, disrupting actin filament assembly. By reducing cellular F-actin levels, it affects cell migration and angiogenesis. The exact molecular targets and pathways involved require further exploration.
Comparison with Similar Compounds
While Pfn1-IN-C2 is unique due to its specific targeting of Profilin1, other actin-modulating compounds exist. Notable ones include:
Latrunculin A: Disrupts actin filaments by binding to monomeric actin.
Cytochalasin D: Inhibits actin polymerization by capping filament ends.
Properties
Molecular Formula |
C18H13N7O2 |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
8-(3-hydroxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C18H13N7O2/c26-12-8-4-7-11(9-12)16-13-14(10-5-2-1-3-6-10)20-21-17(27)15(13)19-18-22-23-24-25(16)18/h1-9,16,26H,(H,21,27)(H,19,22,24) |
InChI Key |
DQCXJOOFUDXXKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC(=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















